2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
Description
The compound 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide (CAS: 357267-48-2) is a hydrazinyl-oxoacetamide derivative featuring a methoxy-substituted benzylidene moiety and a 3-methoxyphenyl acetamide group. Its molecular formula is C₁₇H₁₇N₃O₄ (MW: 327.33 g/mol), with a planar geometry stabilized by intramolecular hydrogen bonds and π-π stacking .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-14-8-5-7-13(10-14)19-16(21)17(22)20-18-11-12-6-3-4-9-15(12)24-2/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGPKVZQRGIPQR-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357267-48-2 | |
| Record name | 2-(2-(2-METHOXYBENZYLIDENE)HYDRAZINO)-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Ortho vs. Para Methoxy Substitution
- Target Compound : 2-Methoxybenzylidene (ortho) and 3-methoxyphenyl (meta) groups.
- Analog 1: 2-[(2E)-2-(3-Methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide (CAS: 352012-67-0, ) Substituents: 3-Methoxybenzylidene (meta) and 2-methoxyphenyl (ortho). Molecular Formula: C₁₇H₁₇N₃O₄ (same as target).
Increased Methoxy Groups
- Analog 2 : 2-[(2E)-2-(2,3-Dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide (CID: 5340929, )
- Substituents: 2,3-Dimethoxybenzylidene (two methoxy groups) and 4-methoxyphenyl (para).
- Molecular Formula: C₁₈H₁₉N₃O₅ (MW: 357.36 g/mol).
- Impact: Additional methoxy groups increase molecular weight by 30.03 g/mol and enhance hydrophilicity, which may improve aqueous solubility but reduce membrane permeability .
Structural Complexity and Heterocyclic Incorporation
- Analog 3 : N-(4-Ethylphenyl)-2-[(2E)-2-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazinyl]-2-oxoacetamide ()
- Substituents: Pyrazole ring with fluorophenyl and phenyl groups.
- Molecular Formula: C₂₇H₂₃FN₄O₂ (MW: 462.50 g/mol).
- Impact: The pyrazole core introduces heterocyclic aromaticity, which can enhance binding affinity to biological targets (e.g., enzymes or receptors) compared to the purely aromatic target compound .
Hydrogen Bonding and Crystallinity
- The target compound’s amide and methoxy groups facilitate hydrogen bonding, as seen in related structures (). This contrasts with Analog 2 , where additional methoxy groups may disrupt crystal packing due to steric effects .
Antimicrobial Activity
- Target Compound: No direct bioactivity data in evidence.
- Analog 4: N-[2-(2-{2-(Acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides () exhibit MIC values of 4–16 µg/mL against S. aureus and E. coli. Structural similarities suggest the target may share moderate activity, dependent on substituent electronics .
ADME and Toxicity Predictions
- LogP Values :
- In Silico Toxicity: No data for the target compound, but Analog 5 () with nitro groups shows higher hepatotoxicity risk, highlighting the safety of methoxy substituents .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide is a hydrazone derivative characterized by its complex structure, which includes a hydrazinyl group, methoxyphenyl moieties, and an oxoacetamide functional group. Its molecular formula is and it has been the subject of various studies due to its potential biological activities.
Structural Information
- Molecular Formula :
- Molecular Weight : 327.34 g/mol
- SMILES Notation :
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OC - InChIKey :
GVGPKVZQRGIPQR-WOJGMQOQSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 328.12920 | 176.7 |
| [M+Na]+ | 350.11114 | 186.9 |
| [M+NH4]+ | 345.15574 | 182.2 |
| [M+K]+ | 366.08508 | 181.2 |
| [M-H]- | 326.11464 | 180.8 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives of hydrazones have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxic Effects
Research has also explored the cytotoxic effects of this compound on cancer cell lines. A study evaluating the efficacy of hydrazone derivatives found that they can induce apoptosis in human cancer cells, potentially through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly against enzymes involved in inflammatory pathways or cancer progression. Inhibitory assays have shown promising results against certain proteases and kinases, suggesting potential therapeutic applications in treating inflammatory diseases or cancers.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of hydrazone derivatives.
- Methodology : Disk diffusion method against E. coli and S. aureus.
- Results : Significant zone of inhibition was observed for several derivatives, indicating potential as antimicrobial agents.
-
Cytotoxicity Assay :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay conducted on breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results : IC50 values indicated that some derivatives exhibited potent cytotoxicity, leading to further investigation into their mechanisms of action.
-
Enzyme Inhibition Study :
- Objective : To determine the inhibitory effects on specific enzymes.
- Methodology : Kinetic assays measuring enzyme activity in the presence of varying concentrations of the compound.
- Results : Notable inhibition was recorded, suggesting a promising avenue for drug development targeting specific pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide?
- Methodological Answer : The synthesis typically involves a multi-step condensation process. First, hydrazine reacts with 2-methoxybenzaldehyde to form a hydrazone intermediate. This intermediate is then coupled with N-(3-methoxyphenyl)-2-oxoacetamide under reflux in ethanol or methanol. Catalysts like acetic acid may accelerate the reaction, and purification is achieved via recrystallization (methanol/water) or column chromatography. Key parameters include solvent polarity (to stabilize intermediates), temperature (60–80°C), and stoichiometric ratios (1:1.2 for aldehyde to hydrazine) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR : and NMR identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, hydrazinyl protons at δ 8.5–9.5 ppm) and carbon backbone.
- IR : Peaks at ~1650 cm (C=O stretch) and ~3200 cm (N-H stretch) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .
Q. What factors influence the compound’s stability during experimental workflows?
- Methodological Answer : The compound is sensitive to hydrolysis (acidic/basic conditions) and oxidation. Store under inert atmospheres (N/Ar) at –20°C in desiccated environments. Avoid prolonged exposure to light due to the photosensitive hydrazone moiety. Stability assays (HPLC or TLC monitoring) are recommended for long-term studies .
Advanced Research Questions
Q. What molecular targets or pathways are implicated in its reported biological activity?
- Methodological Answer : Preliminary studies on structurally analogous hydrazones suggest interactions with enzyme active sites (e.g., topoisomerases, kinases) via hydrogen bonding (hydrazinyl group) and hydrophobic interactions (methoxyphenyl moieties). For antimalarial activity, the quinoline-like structure may inhibit hemozoin formation in Plasmodium falciparum . Target validation requires:
- Molecular docking (AutoDock Vina) to predict binding affinities.
- Enzyme inhibition assays (e.g., fluorometric or colorimetric readouts).
- Gene expression profiling (qPCR) to identify modulated pathways .
Q. How can computational modeling enhance understanding of its crystallographic or electronic properties?
- Methodological Answer :
- Crystallography : Use SHELX software for structure solution and refinement. Single-crystal X-ray diffraction (SCXRD) at 100K resolves E/Z isomerism and intermolecular interactions (e.g., π-π stacking of aromatic rings) .
- DFT Calculations : Gaussian 09 simulations optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to elucidate reactivity and charge transfer mechanisms .
Q. How should researchers resolve contradictions in reaction yields or product purity across studies?
- Methodological Answer : Discrepancies often arise from:
- Solvent polarity (e.g., DMF vs. ethanol altering reaction kinetics).
- Catalyst loading (e.g., 0.1% vs. 1% acetic acid).
- Workup protocols (e.g., gradient vs. isocratic elution in chromatography).
Mitigation strategies include Design of Experiments (DoE) to optimize parameters and orthogonal analytics (e.g., -NMR with internal standards for quantification) .
Q. What comparative analyses exist between this compound and its structural analogs?
- Methodological Answer : Replace substituents (e.g., 3-methoxyphenyl vs. 4-chlorophenyl) to study structure-activity relationships (SAR). Key comparisons:
- Bioactivity : Antimicrobial potency (MIC assays) against Gram-positive/negative bacteria.
- Solubility : LogP measurements (shake-flask method) to correlate hydrophobicity with membrane permeability.
- Thermal Stability : Differential Scanning Calorimetry (DSC) to compare melting points and decomposition profiles .
Q. What analytical methods are critical for validating purity in complex matrices?
- Methodological Answer :
- HPLC-DAD/UV : Use C18 columns (3.5 µm, 150 mm) with acetonitrile/water gradients (0.1% TFA). Retention time and UV-Vis spectra (λ = 254 nm) confirm homogeneity.
- Elemental Analysis : Match experimental C/H/N/O percentages (±0.3%) to theoretical values.
- TGA-MS : Thermogravimetric analysis coupled with mass spectrometry detects solvent residues or decomposition byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
